molecular formula C15H30N2O2 B1597633 N,N,N',N'-Tetrapropylmalonamide CAS No. 143356-43-8

N,N,N',N'-Tetrapropylmalonamide

Cat. No.: B1597633
CAS No.: 143356-43-8
M. Wt: 270.41 g/mol
InChI Key: GXMHNVKZIWPXAP-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrapropylmalonamide is a useful research compound. Its molecular formula is C15H30N2O2 and its molecular weight is 270.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Extraction and Recovery Applications

N,N,N',N'-Tetrapropylmalonamide has been identified as a useful agent in various extraction and recovery processes. A study by Paiva and Costa (2005) demonstrated its effectiveness in the recovery of iron(III) from chloride solutions, highlighting its efficiency and selectivity in removing Fe(III) from concentrated hydrochloric acid solutions (Paiva & Costa, 2005). Similarly, Tyumentsev et al. (2016) found that this compound improved the extraction of trivalent lanthanides from nitrate media, indicating its potential in the recycling of lanthanides (Tyumentsev et al., 2016).

Role in Solvent Extraction

The compound has been specifically studied for its role in solvent extraction processes. For instance, Shen et al. (2017) investigated its use in the extraction of UO2^2+ in ionic liquids, demonstrating its effectiveness in this domain (Shen et al., 2017). Guoxin et al. (2003) also explored its extraction behavior, particularly focusing on Dy(III), and identified its potential for use in nuclear fuel reprocessing (Guoxin et al., 2003).

Bioengineering and Polymer Applications

In the field of bioengineering, this compound's related compounds, such as poly(N-isopropyl acrylamide), have been utilized. Cooperstein and Canavan (2010) reviewed the use of pNIPAM substrates for the nondestructive release of biological cells, which is significant for tissue transplantation and the study of tumor-like spheroids (Cooperstein & Canavan, 2010). Furthermore, Rzaev et al. (2007) discussed the applications of copolymers of N-isopropyl acrylamide in cell and enzyme immobilization, drug delivery, and other bioengineering fields (Rzaev et al., 2007).

Properties

IUPAC Name

N,N,N',N'-tetrapropylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-5-9-16(10-6-2)14(18)13-15(19)17(11-7-3)12-8-4/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMHNVKZIWPXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC(=O)N(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368357
Record name N,N,N',N'-Tetrapropylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143356-43-8
Record name N,N,N',N'-Tetrapropylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetrapropylmalonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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